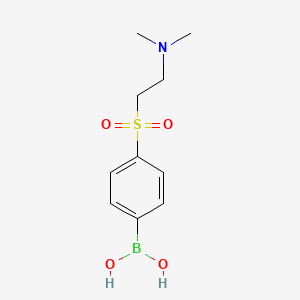
(4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide (4-((2-(diméthylamino)éthyl)sulfonyl)phényl)boronique: est un composé organoboronique qui a suscité un intérêt en raison de ses propriétés chimiques uniques et de ses applications potentielles dans divers domaines. Ce composé présente un groupe acide boronique lié à un cycle phényle, qui est en outre substitué par un groupe diméthylaminoéthylsulfonyle. La présence à la fois de fonctions acide boronique et sulfonyle en fait un réactif polyvalent en synthèse organique et dans d'autres domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de l'acide (4-((2-(diméthylamino)éthyl)sulfonyl)phényl)boronique implique généralement les étapes suivantes :
Formation du noyau acide phénylboronique: Le noyau acide phénylboronique peut être synthétisé par hydroboration de dérivés phényliques ou par borylation directe d'halogénures de phényle en utilisant des réactifs du bore.
Introduction du groupe diméthylaminoéthylsulfonyle:
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des approches de chimie verte et évolutives, telles que des procédés catalytiques et des réactions en flux continu, pour assurer un rendement élevé et une pureté maximale tout en minimisant l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le groupe acide boronique peut subir une oxydation pour former des phénols ou d'autres dérivés oxygénés.
Réduction: Le groupe sulfonyle peut être réduit en sulfure dans des conditions appropriées.
Substitution: Le groupe diméthylaminoéthyle peut participer à des réactions de substitution nucléophile, permettant une fonctionnalisation supplémentaire du composé.
Réactifs et conditions courants:
Oxydation: Peroxyde d'hydrogène ou d'autres agents oxydants.
Réduction: Agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution: Nucléophiles tels que des amines ou des alcoolates.
Principaux produits:
Oxydation: Phénols ou acides sulfoniques.
Réduction: Sulfures.
Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie:
Couplage de Suzuki-Miyaura: Le groupe acide boronique fait de ce composé un réactif précieux dans les réactions de couplage croisé de Suzuki-Miyaura, facilitant la formation de liaisons carbone-carbone.
Biologie et médecine:
Développement de médicaments: La structure unique du composé lui permet d'interagir avec des cibles biologiques, ce qui en fait un candidat potentiel pour le développement de médicaments et la recherche en chimie médicinale.
Industrie:
Science des matériaux: Il peut être utilisé dans la synthèse de matériaux avancés, tels que les polymères et les nanomatériaux, en raison de sa réactivité polyvalente.
Mécanisme d'action
Le mécanisme par lequel l'acide (4-((2-(diméthylamino)éthyl)sulfonyl)phényl)boronique exerce ses effets implique l'interaction de son groupe acide boronique avec diverses cibles moléculaires. L'acide boronique peut former des liaisons covalentes réversibles avec des diols et d'autres nucléophiles, ce qui le rend utile dans les applications de détection et de séparation. Le groupe sulfonyle peut participer à diverses transformations chimiques, améliorant encore l'utilité du composé dans différents contextes.
Applications De Recherche Scientifique
Chemistry:
Suzuki-Miyaura Coupling: The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development and medicinal chemistry research.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mécanisme D'action
The mechanism by which (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid exerts its effects involves the interaction of its boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. The sulfonyl group can participate in various chemical transformations, further enhancing the compound’s utility in different contexts.
Comparaison Avec Des Composés Similaires
Composés similaires:
- Acide 4-(diméthylamino)phénylboronique
- Acide 4-(diméthylamino)benzèneboronique
Unicité: La présence du groupe diméthylaminoéthylsulfonyle dans l'acide (4-((2-(diméthylamino)éthyl)sulfonyl)phényl)boronique le distingue des autres composés similaires
Propriétés
Formule moléculaire |
C10H16BNO4S |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
[4-[2-(dimethylamino)ethylsulfonyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO4S/c1-12(2)7-8-17(15,16)10-5-3-9(4-6-10)11(13)14/h3-6,13-14H,7-8H2,1-2H3 |
Clé InChI |
NXASDZQAWFBBJF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)S(=O)(=O)CCN(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


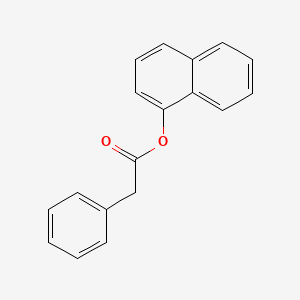

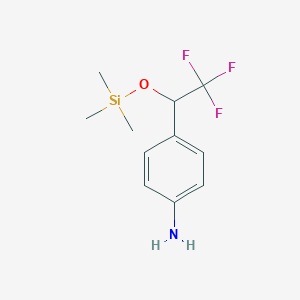
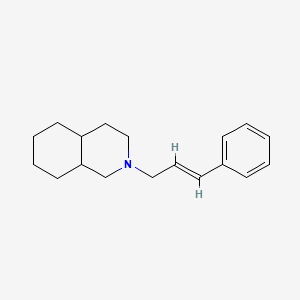
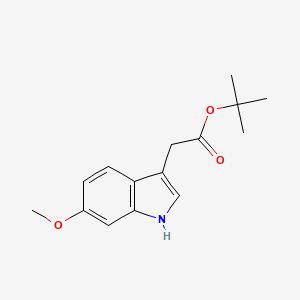

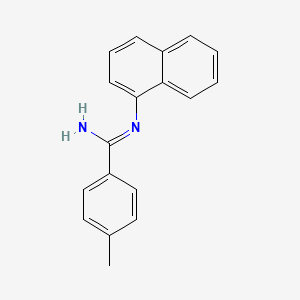

![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)



